molecular formula C20H25N5 B14979082 1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-methylpiperazine

1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-methylpiperazine

Numéro de catalogue: B14979082
Poids moléculaire: 335.4 g/mol
Clé InChI: ZCPWAFPDQOUOCP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-methylpiperazine is a sophisticated small molecule research compound based on the pyrazolo[1,5-a]pyrimidine core, a structure recognized in medicinal chemistry for its relevance in targeting kinase enzymes. This compound is specifically designed for investigational use in biochemical and pharmacological research, particularly in the study of phosphoinositide 3-kinase (PI3K) signaling pathways. The molecular architecture integrates a 3,5-dimethylpyrazolo[1,5-a]pyrimidine core system, a bicyclic scaffold known to mimic purine bases, facilitating effective interaction with the ATP-binding sites of various kinases . The 2-(3-methylphenyl) group at the 2-position is engineered to occupy the affinity pocket of the target enzyme, while the 4-methylpiperazine substituent at the 7-position is a critical feature that enhances solubility and provides a handle for further molecular interactions, a design principle supported by structure-activity relationship (SAR) studies of related compounds . This compound is presented as a key chemical tool for researchers exploring the dysregulated PI3K pathway, which is implicated in a spectrum of human disorders including inflammatory diseases, autoimmune conditions, and oncology . Its primary research value lies in its potential as a selective inhibitor, useful for elucidating the specific biological roles of PI3Kδ, an isoform highly expressed in leukocytes and a promising therapeutic target for immune-mediated diseases . The mechanism of action is characterized by its competitive inhibition at the ATP-binding cleft of the p110δ catalytic subunit of PI3Kδ. The molecule is designed to form critical hydrogen bonds with key amino acid residues, such as Val-828, via the nitrogen atoms in its pyrazolopyrimidine core, while the 4-methylpiperazine group and the 2-aryl substitution are strategically positioned to engage with the selectivity pocket, often involving interactions with the 'tryptophan shelf' (Trp-760), a unique structural feature of the PI3Kδ isoform that can be exploited for achieving high selectivity over other PI3K isoforms . Researchers will find this compound valuable for in vitro enzyme inhibition assays, cell-based signaling studies, and as a lead structure for the further development of more potent and selective probes. It is supplied with comprehensive analytical data to ensure batch-to-batch consistency and identity confirmation. This product is intended for research and manufacturing applications only and is not for diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, federal, and international regulations concerning the handling of this material.

Propriétés

Formule moléculaire

C20H25N5

Poids moléculaire

335.4 g/mol

Nom IUPAC

3,5-dimethyl-2-(3-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H25N5/c1-14-6-5-7-17(12-14)19-16(3)20-21-15(2)13-18(25(20)22-19)24-10-8-23(4)9-11-24/h5-7,12-13H,8-11H2,1-4H3

Clé InChI

ZCPWAFPDQOUOCP-UHFFFAOYSA-N

SMILES canonique

CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCN(CC4)C

Origine du produit

United States

Méthodes De Préparation

The synthesis of 1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-methylpiperazine involves several steps:

    Formation of the Pyrazolo[1,5-A]pyrimidine Core: This step typically involves the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions.

    Introduction of the Methylphenyl Group: The methylphenyl group is introduced through electrophilic aromatic substitution reactions.

    Attachment of the Piperazine Ring: The final step involves the nucleophilic substitution reaction where the piperazine ring is attached to the pyrazolo[1,5-A]pyrimidine core.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Applications De Recherche Scientifique

1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-methylpiperazine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Biological Research: Researchers use this compound to study its effects on cellular processes and pathways.

    Pharmaceutical Development: The compound’s potential therapeutic properties make it a subject of interest in the development of new pharmaceuticals.

Mécanisme D'action

The mechanism of action of 1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-methylpiperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to inhibit certain enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Pyrazolo[1,5-a]pyrimidines exhibit diverse bioactivity depending on substituents at positions 2, 3, 5, and 7. Key structural analogues include:

Compound Name Position 7 Substituent Key Features Biological Activity
Target Compound 4-Methylpiperazine Enhanced solubility; potential CNS penetration Not explicitly reported
(2R,3S,4S,5R,6R)-2-(acetoxymethyl)-6-(4-(((5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate Triazole-linked glycohybrid Improved anticancer activity (IC50 = 15.3–29.1 µM) Anticancer (MCF-7, MDA-MB231)
4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine Morpholine High-yield synthesis (94%); intermediate for diverse derivatives Anticancer (structural precursor)
Pyrazolo[1,5-a]pyrimidine derivatives with sulfonamide moieties Sulfonamide Antimicrobial activity against bacteria and fungi Antimicrobial
5-(3,5-bis(trifluoromethyl)phenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one Trifluoromethylphenyl Lipophilic substituents; potential kinase inhibition Kinase inhibition (inferred)

Key Observations :

  • Position 7 Substituents : The 4-methylpiperazine group in the target compound likely improves aqueous solubility compared to lipophilic groups like trifluoromethylphenyl . Morpholine derivatives (e.g., ) are synthetically versatile but may exhibit reduced bioavailability due to lower basicity compared to piperazines.
  • Anticancer Activity : Glycohybrids with triazole linkages () demonstrate potent activity (IC50 < 30 µM), suggesting that polar substituents at position 7 enhance tumor cell targeting. The target compound’s piperazine group may similarly improve cellular uptake but requires empirical validation.
  • Antimicrobial Activity : Sulfonamide-containing derivatives () highlight the role of electronegative groups in antimicrobial efficacy, whereas the target compound’s piperazine may broaden its spectrum due to increased membrane permeability.
Physicochemical and Pharmacokinetic Properties
  • Solubility : Piperazine and morpholine substituents enhance solubility compared to aryl or trifluoromethyl groups .
  • Molecular Weight : The target compound (C22H27N7) has a molecular weight of 397.5 g/mol, comparable to glycohybrids (e.g., ~600–700 g/mol in ) but smaller than sulfonamide derivatives.
  • logP : The 4-methylpiperazine group likely reduces logP (predicted ~2.5) versus trifluoromethylphenyl derivatives (logP > 4) , favoring better absorption.

Q & A

Q. What are the standard synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives, including the target compound?

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursors such as hydrazine carbothioamides or hydrazonoyl chlorides with heterocyclic amines under reflux conditions. For example, pyrazolo[1,5-a]pyrimidine cores are formed via cyclization of 2-(1-(substituted-phenyl)ethylidene)hydrazine carbothioamides in ethanol or methanol . Key steps include refluxing for 6–8 hours, followed by crystallization. Structural variations (e.g., trifluoromethyl or aryl groups) are introduced using substituted hydrazines or electrophilic reagents .

Q. How is the structural integrity of pyrazolo[1,5-a]pyrimidine derivatives verified experimentally?

Structural characterization employs:

  • Elemental analysis to confirm stoichiometry.
  • Spectral techniques :
    • ¹H/¹³C NMR to assign proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–8.2 ppm, methyl groups at δ 2.1–2.5 ppm) .
    • IR spectroscopy to identify functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹) .
    • Single-crystal X-ray diffraction for unambiguous confirmation of molecular geometry and substituent positioning .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl, trifluoromethyl, or aryl groups) influence antitumor activity in pyrazolo[1,5-a]pyrimidine derivatives?

Substituents significantly impact bioactivity:

  • Methyl groups at positions 3 and 5 enhance metabolic stability by reducing oxidative degradation .
  • Trifluoromethyl groups improve lipophilicity and membrane permeability, as seen in derivatives with IC₅₀ values <5 µM against HEPG2-1 liver carcinoma .
  • Aryl substituents (e.g., 3-methylphenyl) enable π-π stacking interactions with target enzymes or receptors, as observed in kinase inhibition studies .
    Methodological Note: Structure-activity relationship (SAR) studies should pair in vitro assays (e.g., MTT tests) with molecular docking to map binding interactions .

Q. What methodologies resolve contradictory data in biological evaluations of pyrazolo[1,5-a]pyrimidine derivatives?

Contradictions in bioactivity data often arise from:

  • Cell line variability : Validate results across multiple lines (e.g., HEPG2-1 vs. MCF-7) to rule out cell-specific effects .
  • Solubility limitations : Use dimethyl sulfoxide (DMSO) at <0.1% v/v to avoid cytotoxicity artifacts .
  • Assay interference : Confirm target engagement via orthogonal methods (e.g., Western blotting for apoptosis markers alongside viability assays) .

Q. How can synthetic routes be optimized for higher yields of pyrazolo[1,5-a]pyrimidine derivatives?

Optimization strategies include:

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Microwave-assisted synthesis : Reduce reaction times from hours to minutes while improving yields by 15–20% .
  • Purification techniques : Employ column chromatography with ethyl acetate/hexane gradients to isolate isomers .

Q. What computational tools are recommended for predicting physicochemical properties of such compounds?

  • Lipophilicity : Calculate logP values using Molinspiration or ChemAxon .
  • Solubility : Use the ESOL model (e.g., ESOL LogS < −4 indicates poor aqueous solubility) .
  • ADMET profiling : Utilize SwissADME or ADMETLab to predict bioavailability and toxicity risks .

Methodological Challenges in Data Interpretation

Q. How should researchers address discrepancies between in silico predictions and experimental bioactivity data?

  • Re-evaluate force fields : Adjust docking parameters (e.g., protonation states, solvation models) to better match physiological conditions .
  • Validate target relevance : Confirm target expression in tested cell lines via qPCR or immunofluorescence .
  • Consider off-target effects : Perform kinome-wide profiling to identify unintended interactions .

Emerging Research Directions

  • AI-driven synthesis : Integrate COMSOL Multiphysics with machine learning to simulate reaction kinetics and optimize conditions .
  • Polypharmacology : Explore dual-target inhibitors (e.g., kinase + carbonic anhydrase) using hybrid scaffolds .

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